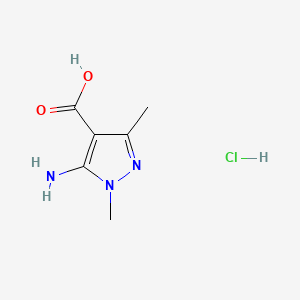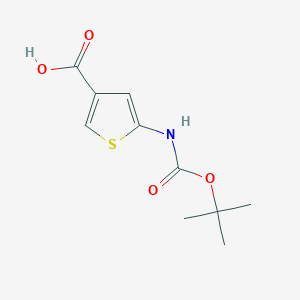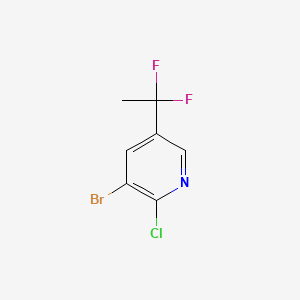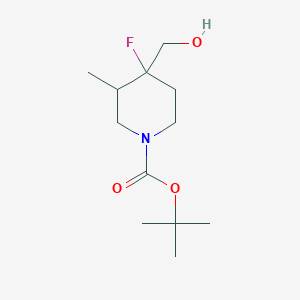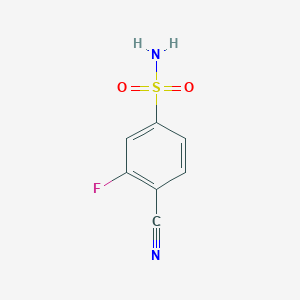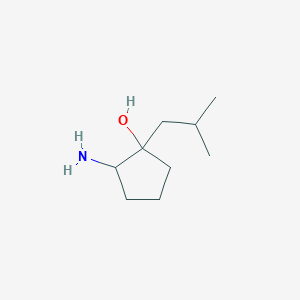
2-Amino-1-isobutylcyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-isobutylcyclopentanol is an organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-isobutylcyclopentanol typically involves the reaction of cyclopentanone with isobutylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group to a hydroxyl group. The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-isobutylcyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane derivative.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles, and catalysts like palladium or platinum.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-isobutylcyclopentanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-isobutylcyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but with a different alkyl group.
2-Amino-1-butanol: Similar functional groups but with a linear chain instead of a cyclopentane ring.
2-Amino-1,4-dihydropyrimidines: Contains an amino group and a heterocyclic ring.
Uniqueness
2-Amino-1-isobutylcyclopentanol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or aromatic analogs. This uniqueness can lead to distinct reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2-amino-1-(2-methylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-7(2)6-9(11)5-3-4-8(9)10/h7-8,11H,3-6,10H2,1-2H3 |
Clave InChI |
QDDLQHCWRYUHOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(CCCC1N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



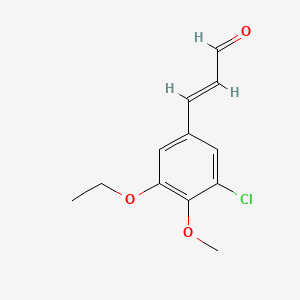
![1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)
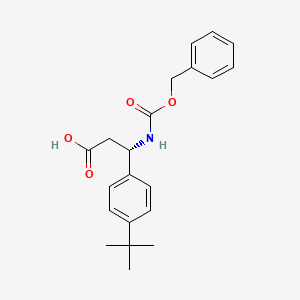
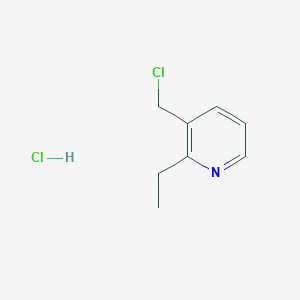

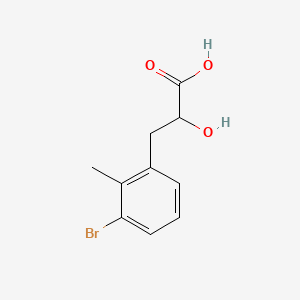
![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
